Pyrvinium

Descripción

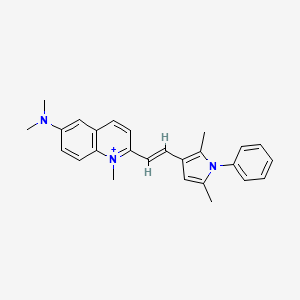

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Pyrvinium is believed to interfere with glucose uptake by pinworms. Pyrvinium is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response. It is also believed to supress the Wnt pathway by activating casein kinase 1α. These properties have led to the investigation of pyrvinium's activity against cancers like intestinal polyposis. INHIBITION OF OXYGEN UPTAKE OF ADULT LITOMOSOIDES IS EFFECTED BY...COMPD CONTAINING AMIDINIUM ION SYSTEM, IN WHICH A QUATERNARY NITROGEN IS SEPARATED FROM A TERTIARY NITROGEN BY RESONATING CARBON CHAIN OF ALTERNATING DOUBLE & SINGLE BONDS. THIS RESP INHIBITION IS ASSOC WITH COMPENSATORY INCR IN AEROBIC GLYCOLYSIS. /PAMOATE/ ...ANTHELMINTIC ACTIVITY...IS ASSOC WITH INHIBITION OF RESP IN AEROBES, & INTERFERENCE WITH ABSORPTION OF EXOGENOUS GLUCOSE IN INTESTINAL HELMINTHS. SUCH INTERFERENCE MAY ACCOUNT FOR ANTHELMINTIC EFFECTS OF CYANINES IN TRICHURIASIS & IN OTHER INTESTINAL HELMINTHIASES. /PAMOATE/ |

|---|---|

Número CAS |

7187-62-4 |

Fórmula molecular |

C26H28N3+ |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |

InChI |

InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1 |

Clave InChI |

QMHSXPLYMTVAMK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |

SMILES isomérico |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |

SMILES canónico |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |

Color/Form |

DEEP-RED CRYSTALLINE SOLID |

melting_point |

MP: 210-215 °C (SOFTENS @ 190 °C); ABSORPTION MAX: 236, 356, 503 NM /PAMOATE/ |

Otros números CAS |

7187-62-4 |

Números CAS relacionados |

3546-41-6 (pamoate[2:1]) 35648-29-4 (iodide) 3546-41-6 (pamoate salt/solvate) 548-84-5 (chloride salt/solvate) 6151-23-1 (chloride dihydrate salt/solvate) |

Vida útil |

STABLE TO HEAT, LIGHT & AIR /PAMOATE/ |

Solubilidad |

SPARINGLY SOL IN WATER /CHLORIDE/ SLIGHTLY SOL IN CHLOROFORM & METHOXYETHANOL /PAMOATE/ VERY SLIGHTLY SOL IN ALC /PAMOATE/ PRACTICALLY INSOL IN WATER & ETHER /PAMOATE/ |

Sinónimos |

Molevac Pamoxan Povanyl Pyrcon pyrvinium pyrvinium iodide pyrvinium monohydroxide pyrvinium pamoate pyrvinium pamoate (2:1) Vankin Vanquin |

Origen del producto |

United States |

Foundational & Exploratory

Pyrvinium Pamoate: A Technical Guide to its Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium pamoate, a quinolinium-derived cyanine dye, has a multifaceted history, initially rising to prominence as a potent anthelmintic agent and more recently being investigated for its significant anti-cancer properties. This technical guide provides an in-depth exploration of the discovery, historical development, and core mechanisms of action of this compound pamoate, tailored for a scientific audience. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Discovery and Historical Development

The journey of this compound began in the mid-20th century with the exploration of cyanine dyes for therapeutic purposes.

Initial Discovery and Anthelmintic Use:

-

1946: The parent compound, this compound, was first described in a U.S. patent.[1]

-

1947-1959: A series of studies identified the anthelmintic properties of this compound salts, specifically targeting parasitic worms.[1] Both this compound chloride and this compound pamoate were found to be effective.[1]

-

Superiority of the Pamoate Salt: It was determined that this compound pamoate exhibited similar efficacy to this compound chloride but with lower clinical toxicity.[1] This reduced toxicity was attributed to its lower water solubility, leading to decreased gastrointestinal absorption.[1]

-

1955: this compound pamoate received FDA approval for the treatment of enterobiasis (pinworm infection).[2]

Transition to Oncology Research:

-

2004: A pivotal discovery revealed that this compound pamoate exhibited potent cytotoxicity against cancer cells, particularly under low-glucose conditions.[3] This finding sparked a new wave of research into its potential as an anti-cancer agent.

-

Post-2004: The focus of publications on this compound pamoate shifted significantly from its anthelmintic activity to its anti-cancer applications.[3]

Synthesis

The chemical synthesis of this compound salts can be achieved through established organic chemistry reactions. One reported method involves the following key steps:

Synthetic Approach: A process for the preparation of this compound pamoate involves the reaction of this compound methyl sulphate with disodium pamoate.[4][5] Further purification steps can be employed to obtain different crystalline forms of this compound pamoate, which can impact its purity and pharmaceutical properties.[4][5][6]

Quantitative Data

In Vitro Anti-Cancer Activity: IC50 Values

This compound pamoate has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the specific mutations they carry, particularly within the Wnt signaling pathway.

| Cell Line Subtype | Cell Line | IC50 (nM) | Reference |

| Breast Cancer | |||

| Luminal | MCF-7 | Not specified, but inhibited | [7] |

| Claudin-low | MDA-MB-231 | 1170 ± 105.0 | [7][8] |

| Basal-like | MDA-MB-468 | Not specified, but inhibited | [7] |

| HER2-OE | SkBr3 | Not specified, but inhibited | [7] |

| Colon Cancer | |||

| Wnt pathway mutations | Multiple | 600 - 65,000 | [7] |

| Myeloid Leukemia | |||

| FLT3-ITD-harboring | Molm13 | 50.15 ± 0.43 | [9] |

| Cardiac Fibroblasts | |||

| Ischemic conditions | - | 9.5 | [7] |

| Parasite | |||

| Cryptosporidium parvum | - | 354 | [2] |

Anthelmintic Efficacy: Clinical Data for Enterobiasis

This compound pamoate has a long history of effective use in treating pinworm infections.

| Study Parameter | Finding | Reference |

| Standard Dosage | 5 mg/kg as a single dose | [2] |

| Higher Dosage Regimen | Up to 35 mg/kg/day for 3-5 days has been used safely in humans. | [2] |

| Clinical Efficacy | Treatment of 185 patients with this compound pamoate resulted in 95% negative tests for pinworms three weeks after therapy. | [10] |

Core Mechanisms of Action

The therapeutic effects of this compound pamoate, both as an anthelmintic and an anti-cancer agent, are attributed to its ability to interfere with fundamental cellular processes, primarily mitochondrial function and the Wnt signaling pathway.

Inhibition of Mitochondrial Respiration

This compound pamoate disrupts cellular energy metabolism by targeting the mitochondrial electron transport chain.

-

Mechanism in Parasites: In anaerobic organisms like parasitic helminths, the drug inhibits the NADH-fumarate reductase system, which is crucial for ATP production in their hypoxic environment.[11][12]

-

Mechanism in Cancer Cells:

-

Under hypoxic and hypoglycemic conditions, similar to the tumor microenvironment, this compound pamoate inhibits the NADH-fumarate reductase system in cancer cells.[12]

-

Under normoxic conditions, it primarily inhibits Complex I of the electron transport chain.[11] This leads to decreased ATP production and an increase in reactive oxygen species (ROS).[13]

-

Some studies also indicate an activation of Complex II (succinate-ubiquinone reductase) activity under normal conditions.[11]

-

Inhibition of the Wnt Signaling Pathway

This compound pamoate is a potent inhibitor of the canonical Wnt signaling pathway, a critical pathway in embryonic development and oncogenesis.

-

Mechanism of Action: this compound pamoate binds to and activates Casein Kinase 1 alpha (CK1α).[14][15]

-

Downstream Effects: Activated CK1α promotes the phosphorylation and subsequent degradation of β-catenin, the primary effector of the Wnt pathway.[14] This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes, such as c-MYC.[7]

-

Alternative Hypothesis: Some studies suggest that this compound pamoate may also act upstream by inhibiting the Akt/GSK-3β/β-catenin pathway.[14]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound pamoate on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound pamoate (e.g., ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 72-96 hours).[8][16]

-

Viability Assessment:

-

Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or Cell Counting Kit-8 (CCK8).[15][17]

-

For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.[15]

-

For CCK8, add the reagent, incubate, and measure absorbance at 450 nm.[17]

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Mitochondrial Respiration Assay (Seahorse Cell Mito Stress Test)

Objective: To measure the effect of this compound pamoate on mitochondrial function.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Drug Treatment: Treat the cells with the desired concentration of this compound pamoate for a specified time (e.g., 24 hours).[9]

-

Assay Preparation: Wash the cells and incubate them in Seahorse XF assay medium at 37°C in a non-CO2 incubator for one hour prior to the assay.

-

Seahorse Analysis:

-

Load the sensor cartridge with modulators of mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A).

-

Perform the Seahorse Cell Mito Stress Test according to the manufacturer's protocol.[9] This will measure the oxygen consumption rate (OCR) in real-time.

-

-

Data Analysis: The assay provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]

Conclusion

This compound pamoate has a rich history, evolving from a primary anthelmintic to a promising candidate for cancer therapy. Its well-defined mechanisms of action, centered on the disruption of mitochondrial respiration and the inhibition of the Wnt signaling pathway, provide a strong rationale for its continued investigation. The quantitative data on its efficacy and the established experimental protocols for its study offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable molecule. The favorable safety profile established during its long clinical use for enterobiasis further enhances its appeal for repurposing in oncology and other disease areas.

References

- 1. This compound Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound Pamoate against Cryptosporidium parvum Infection In Vitro and in a Neonatal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Pamoate: Past, Present, and Future as an Anti-Cancer Drug | MDPI [mdpi.com]

- 4. EP3231796A1 - A process for the preparation of this compound pamoate and crystalline forms thereof - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. WO2017178524A1 - A process for the preparation of this compound pamoate and crystalline forms thereof - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering the Role of this compound Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound pamoate in the treatment of pinworm infection (enterobiasis) in the home. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Reprofiling a classical anthelmintic, this compound pamoate, as an anti-cancer drug targeting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. The FDA-Approved Drug this compound Selectively Targets ER+ Breast Cancer Cells with High INPP4B Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. researchgate.net [researchgate.net]

Pyrvinium's Mechanism of Action in Parasitic Infections: A Technical Guide

Executive Summary: Pyrvinium, an anthelmintic agent historically used for treating pinworm infections, operates through a multifaceted mechanism of action primarily centered on the disruption of the parasite's energy metabolism and interference with crucial cellular signaling pathways. This cyanine dye's lipophilic cationic nature facilitates its accumulation in the mitochondria, where it inhibits key components of the electron transport chain, including Complex I and the NADH-fumarate reductase system, leading to a critical reduction in ATP production. Concurrently, this compound is believed to impede glucose uptake, further starving the parasite of its primary energy source. Beyond metabolic disruption, this compound modulates vital signaling cascades, notably inhibiting the Wnt/β-catenin and STAT3 pathways, which are essential for parasite development, proliferation, and survival. This guide provides an in-depth exploration of these core mechanisms, supported by quantitative efficacy data, detailed experimental protocols, and visual diagrams to elucidate the complex interactions underlying this compound's potent anthelmintic activity.

Introduction

First identified for its anthelmintic properties in the mid-20th century, this compound is a quinoline-derived cyanine dye that has been effectively used against pinworm infections (Enterobius vermicularis).[1][2] While its clinical use has declined with the advent of newer broad-spectrum agents, recent research has revitalized interest in this compound, revealing a complex and potent mechanism of action with implications beyond its traditional use.[1] This guide delineates the core molecular mechanisms by which this compound exerts its effects on parasitic helminths, focusing on its dual impact on energy metabolism and cellular signaling.

Core Mechanism I: Disruption of Parasite Energy Metabolism

Parasitic helminths are highly dependent on efficient energy metabolism to support survival, motility, and reproduction within their host.[3] Many intestinal helminths, in particular, thrive in anaerobic or microaerobic environments and have adapted unique metabolic pathways.[3][4] this compound's primary anthelmintic effect stems from its ability to cripple this energy production machinery through a two-pronged attack on mitochondrial function and glucose utilization.

Inhibition of Mitochondrial Respiration

As a lipophilic cation, this compound preferentially accumulates in the mitochondria of parasites.[1][5] Its core action is the potent inhibition of the mitochondrial electron transport chain (ETC).

-

Targeting Complex I & II: this compound directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the ETC, a critical entry point for electrons into the respiratory chain.[4][6][7] This action curtails the flow of electrons, reduces proton pumping, and consequently diminishes ATP synthesis via oxidative phosphorylation.

-

Inhibition of the NADH-Fumarate Reductase System: A key adaptation in many anaerobic or facultative anaerobic parasites is the NADH-fumarate reductase system, which utilizes fumarate as a terminal electron acceptor instead of oxygen. This system is a reversal of the succinate dehydrogenase (Complex II) reaction.[2][4] this compound potently suppresses this system, effectively shutting down anaerobic ATP production, a pathway vital for parasites in the gut environment.[4][8] This dual inhibition of both aerobic and anaerobic respiratory pathways makes this compound particularly effective.

The ultimate consequence of this mitochondrial disruption is a severe depletion of intracellular ATP, leading to energy starvation, paralysis, and death of the parasite.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Reprofiling a classical anthelmintic, this compound pamoate, as an anti-cancer drug targeting mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Energy Metabolism in Parasitic Helminths: Targets for Antiparasitic Agents (Chapter 3) - Chemotherapeutic Targets in Parasites [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]

- 7. Frontiers | Reprofiling a classical anthelmintic, this compound pamoate, as an anti-cancer drug targeting mitochondrial respiration [frontiersin.org]

- 8. Mitochondria as a Potential Target for the Development of Prophylactic and Therapeutic Drugs against Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]

Pyrvinium as a Wnt Signaling Pathway Inhibitor: A Technical Guide for Researchers

Executive Summary The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Pyrvinium, an FDA-approved anthelmintic drug, has been repurposed as a potent and specific inhibitor of the Wnt signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function. This compound exerts its inhibitory effects primarily through a dual mechanism involving the allosteric activation of Casein Kinase 1α (CK1α) and the prevention of its Wnt-mediated degradation. This enhances the phosphorylation and subsequent destruction of β-catenin, the central effector of the pathway, and promotes the degradation of the nuclear co-factor Pygopus. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a tool and potential therapeutic for targeting Wnt-driven pathologies.

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway plays a pivotal role in cell proliferation, differentiation, and fate.[1] Its dysregulation is frequently implicated in the initiation and progression of cancer.[2] The pathway's state is determined by the cytoplasmic concentration of β-catenin. In the absence of a Wnt ligand, a multi-protein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3][4] Upon Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is disassembled.[5] This leads to the stabilization and accumulation of β-catenin, which then translocates to the nucleus, binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, and activates the expression of Wnt target genes, such as MYC and cyclin D1.[6][7]

This compound: Mechanism of Wnt Pathway Inhibition

This compound was identified as a potent Wnt signaling inhibitor through a high-throughput screen using Xenopus laevis egg extracts.[7][8] It is an allosteric activator of CK1α, a key kinase in the β-catenin destruction complex.[5][8][9] More recent evidence has revealed a novel dual mechanism of action that enhances its inhibitory profile.

Allosteric Activation of Casein Kinase 1α (CK1α)

This compound directly binds to CK1α and potentiates its kinase activity.[5][8] This is not a competitive inhibition but an allosteric activation, which enhances the catalytic efficiency (kcat/Km) of CK1α.[4] The heightened CK1α activity leads to more efficient phosphorylation of β-catenin at Serine 45, which is the priming step for subsequent phosphorylation by GSK3β and ultimate proteasomal degradation.[3][4] Beyond its effect on β-catenin, this compound also promotes the degradation of Pygopus (PYGO), a nuclear protein essential for β-catenin-mediated transcription, further dampening the pathway's output.[3][7][8]

Inhibition of Wnt-Mediated CK1α Degradation

In addition to allosterically activating CK1α, this compound also stabilizes the kinase. Wnt signaling can induce the degradation of CK1α through its interaction with the E3-ubiquitin ligase component Cereblon (CRBN).[5][10] this compound has been shown to disrupt the interaction between CRBN and CK1α.[10] This action prevents the Wnt-dependent degradation of CK1α, increasing its cellular abundance and thereby enhancing the suppression of the Wnt pathway.[5][10][11] This function is independent of its ability to enhance CK1α kinase activity, representing a second, complementary mechanism of Wnt inhibition.[10]

Quantitative Efficacy of this compound

The inhibitory effects of this compound have been quantified across various assays and cell lines, demonstrating its potency at the nanomolar level.

| Parameter | Assay | System | Value | Reference |

| EC₅₀ | TOPflash Luciferase Reporter | HEK293 Cells | ~10 nM | [7][8][12] |

| Table 1: In Vitro Potency of this compound in Wnt Signaling Inhibition. |

| Cell Line | Cancer Type | Assay | IC₅₀ | Reference |

| HCT116 | Colorectal | CCK-8 | 74.95 nM | [13] |

| HT29 | Colorectal | CCK-8 | 188.20 nM | [13] |

| RKO | Colorectal | CCK-8 | 136.70 nM | [13] |

| Various | Colorectal | Proliferation | 0.6 µM - 65 µM | [14] |

| Table 2: Cytotoxic and Antiproliferative Effects of this compound (IC₅₀). |

| Effect | Cell Type | Measurement | Result | Reference |

| β-catenin Reduction | Mesenchymal Stem Cells (Osteogenic) | Western Blot | 48.5% decrease | [15] |

| β-catenin Reduction | Mesenchymal Stem Cells (Chondrogenic) | Western Blot | 47.5% decrease | [15] |

| β-catenin Reduction | Mesenchymal Stem Cells (Undifferentiated) | Western Blot | 43% decrease | [15] |

| Table 3: Effect of this compound on Wnt Pathway Components. |

| Parameter | Substrate | Effect of this compound | Result | Reference |

| Vₘₐₓ | α-casein | Increased | ~50% increase | [4] |

| Vₘₐₓ | ATP | Increased | ~15% increase | [4] |

| Kₘ | α-casein / ATP | No Change | No significant change | [4] |

| kcat/Km | N/A | Increased | Enhanced catalytic efficiency | [4] |

| Table 4: Kinetic Parameters of this compound's Effect on CK1α Activity. |

Key Experimental Protocols

Standardized assays are crucial for evaluating the activity of Wnt pathway modulators like this compound. Below are methodologies for key experiments.

Wnt Signaling Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.[2]

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a firefly luciferase gene (e.g., TOPflash) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. Pathway activation (e.g., by Wnt3a conditioned medium) induces firefly luciferase expression. The addition of an inhibitor like this compound results in a dose-dependent reduction in the luminescent signal.[1][16]

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 24- or 96-well plate at a density that will result in 60-80% confluency at the time of transfection.[16]

-

Transfection: Co-transfect cells with the TOPflash (or equivalent TCF/LEF firefly luciferase reporter) and a Renilla luciferase control vector using a suitable transfection reagent. A 10:1 ratio of reporter to control plasmid is common.[16]

-

Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt agonist (e.g., Wnt3a conditioned medium) and varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate cells for an additional 16-24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

-

Measurement: Measure firefly and Renilla luciferase activity sequentially in a luminometer using a dual-luciferase reporter assay system.[17] Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Cell Viability (MTS/CCK-8) Assay

This colorimetric assay measures cell viability and proliferation by quantifying the metabolic activity of a cell population.[18]

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (like those in MTS, MTT, or CCK-8 reagents) to a colored formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[6][13]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO at <0.1%).[6]

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C.[13]

-

Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.[6][18]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the color change to develop.[18][19]

-

Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, 450 nm for CCK-8).[6][13]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Therapeutic Potential and Future Directions

The potent inhibition of the Wnt pathway by this compound has demonstrated significant anti-cancer activity in a wide range of preclinical models, including those for colorectal, breast, ovarian, pancreatic, and Wilms tumors.[14][20][21][22][23] It effectively inhibits cancer cell growth, induces apoptosis, and can reduce metastasis.[14][21][24] Furthermore, its ability to target cancer stem cells, a subpopulation of cells responsible for tumor recurrence and chemoresistance, makes it a particularly attractive therapeutic candidate.[22][24]

While the primary mechanism of Wnt inhibition is CK1α-dependent, some studies have noted other cellular effects, such as inhibition of mitochondrial respiration and modulation of the AKT signaling pathway, which may contribute to its overall anti-cancer profile and could represent off-target effects.[5][25][26] As an FDA-approved drug with a long history of clinical use and a well-characterized safety profile, this compound is a prime candidate for repurposing.[5][23] Future research and clinical trials will be essential to define its role in the oncology armamentarium, both as a monotherapy and in combination with existing chemotherapeutic agents to overcome resistance and improve patient outcomes.[21][27]

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The CK1α Activator this compound Enhances the Catalytic Efficiency (kcat/Km) of CK1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound doubles against WNT-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthelmintic this compound pamoate blocks Wnt/β-catenin and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]

- 10. The Casein kinase 1α agonist this compound attenuates Wnt-mediated CK1α degradation via interaction with the E3 ubiquitin ligase component Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound pamoate inhibits cell proliferation through ROS-mediated AKT-dependent signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of this compound pamoate on colon cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, A Potent Small Molecule WNT Inhibitor, Increases Engraftment And Inhibits Lineage Commitment Of Mesenchymal Stem Cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt Reporter Activity Assay [bio-protocol.org]

- 17. protocols.io [protocols.io]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Pharmacologic Inhibition of β-Catenin With this compound Inhibits Murine and Human Models of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting of Wnt/β-Catenin by Anthelmintic Drug this compound Enhances Sensitivity of Ovarian Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Study validates this compound as treatment to prevent stomach cancer - VUMC News [news.vumc.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. This compound selectively targets blast phase-chronic myeloid leukemia through inhibition of mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Sensitizes Clear Cell Renal Cell Carcinoma Response to Chemotherapy Via Casein Kinase 1α-Dependent Inhibition of Wnt/β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrvinium's Impact on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrvinium, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anti-cancer properties, which are increasingly understood to be linked to its profound effects on mitochondrial respiration. This technical guide provides an in-depth analysis of the mechanisms by which this compound disrupts mitochondrial function. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. The evidence presented herein consolidates the understanding of this compound as a potent mitochondrial inhibitor and offers a valuable resource for researchers and professionals in the field of drug development and cancer metabolism.

Introduction

The metabolic reprogramming of cancer cells, often characterized by a reliance on glycolysis even in the presence of oxygen (the Warburg effect), has become a key focus in the development of novel anti-cancer therapies.[1] However, many cancer cells, particularly cancer stem cells and those in nutrient-deprived tumor microenvironments, remain highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation.[2] This dependency presents a therapeutic vulnerability that can be exploited by mitochondrial-targeting agents.

This compound, a cyanine dye, has been repurposed as an anti-cancer agent due to its ability to selectively accumulate in mitochondria and disrupt their function.[3][4] This document serves as a comprehensive technical guide to the core mechanisms of this compound's action on mitochondrial respiration, providing a detailed overview for researchers and drug development professionals.

Mechanism of Action: Inhibition of the Electron Transport Chain

This compound's primary mechanism of action on mitochondrial respiration involves the direct inhibition of the electron transport chain (ETC), the central apparatus of oxidative phosphorylation.

Inhibition of Complex I (NADH:Ubiquinone Oxidoreductase)

A substantial body of evidence points to Complex I as a primary target of this compound.[1][2][3] this compound has been shown to suppress the activity of Complex I, leading to a cascade of downstream effects including decreased ATP production and increased generation of reactive oxygen species (ROS).[3][4] This inhibitory action is observed under both normoglycemic/normoxic and hypoglycemic/hypoxic conditions.[1][5] The inhibition of Complex I by this compound has been demonstrated in various cancer cell lines, including myeloma, erythroleukemia, and chronic myeloid leukemia.[1][2][6]

Inhibition of Complex II (Succinate Dehydrogenase) and the NADH-Fumarate Reductase System

Under the unique metabolic conditions of the tumor microenvironment, specifically hypoglycemia and hypoxia, some cancer cells utilize a reverse reaction of Complex II, functioning as an NADH-fumarate reductase (FRD) system to maintain ATP production.[1][5][7] this compound has been shown to potently inhibit this FRD activity in both parasitic helminthes and mammalian cancer cells under these specific conditions.[1][7] This dual inhibition of both Complex I and the FRD activity of Complex II under tumor-mimicking conditions highlights this compound's targeted efficacy against cancer cells in their native environment.[1][8] Interestingly, under normal aerobic conditions, some studies report that this compound can actually increase the succinate-ubiquinone reductase (SQR) activity of Complex II.[1][8]

Quantitative Effects on Mitochondrial Function

The inhibitory effects of this compound on mitochondrial respiration have been quantified across various studies and cell types. The following tables summarize key quantitative data.

| Cell Line | Parameter | Effect of this compound | Concentration | Reference |

| K562, LAMA84, KU812 (CML) | IC50 (Proliferation) | 50-200 nM | 50-200 nM | [2][6] |

| PDAC cell lines | IC50 (Viability) | 9-93 nM | 9-93 nM | [9] |

| Molm13 (AML) | Basal Respiration | Decreased | 10 nM | [3][10] |

| Molm13 (AML) | Spare Respiratory Capacity | Decreased | 10 nM | [3][10] |

| Molm13 (AML) | ATP Production | Decreased | 10 nM | [3][10] |

| Molm13 (AML) | Complex I Activity | Decreased | 10-25 nM | [3][10] |

| FP-CSCs (TNBC) | Basal Mitochondrial OCR | Completely Inhibited | 100 nM | [11] |

| FP-CSCs (TNBC) | Stress-induced Mitochondrial OCR | >80% Inhibition | 100 nM | [11] |

| Bovine Mitochondria | NADH-oxidase activity | Decreased (remained at 20%) | Not specified | [12] |

| Bovine Mitochondria | Succinate oxidase activity | Gradually increased | Not specified | [12] |

Table 1: Summary of Quantitative Effects of this compound on Mitochondrial Respiration and Cell Viability.

Signaling Pathways Modulated by this compound-Induced Mitochondrial Stress

The disruption of mitochondrial respiration by this compound triggers a series of cellular stress responses and modulates key signaling pathways implicated in cancer cell survival and proliferation.

Integrated Stress Response (ISR)

Inhibition of mitochondrial function and the resulting ATP depletion can lead to cellular stress, activating the Integrated Stress Response (ISR).[3][13] this compound treatment has been shown to induce the ISR, characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent increased expression of Activating Transcription Factor 4 (ATF4).[3][13] This pathway can have dual roles, either promoting cell survival under mild stress or triggering apoptosis under severe, unresolved stress.

Inhibition of STAT3 Signaling

This compound-mediated inhibition of Complex I has been linked to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][5] The activation of AMP-activated protein kinase (AMPK) due to metabolic stress is thought to be a potential link between mitochondrial inhibition and STAT3 suppression.[1]

Global Inhibition of Mitochondrial Transcription

Recent studies have proposed a novel mechanism for this compound's mitochondrial toxicity, involving the binding to G-quadruplex structures, which are enriched in mitochondrial DNA.[4] This interaction leads to a profound inhibition of global mitochondrial transcription, resulting in the depletion of mitochondrially encoded RNA transcripts and a subsequent loss of ETC proteins.[4]

References

- 1. Frontiers | Reprofiling a classical anthelmintic, this compound pamoate, as an anti-cancer drug targeting mitochondrial respiration [frontiersin.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Deciphering the Role of this compound Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprofiling a classical anthelmintic, this compound pamoate, as an anti-cancer drug targeting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound selectively targets blast phase-chronic myeloid leukemia through inhibition of mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An anticancer agent, this compound pamoate inhibits the NADH-fumarate reductase system--a unique mitochondrial energy metabolism in tumour microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Deciphering the Role of this compound Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis [mdpi.com]

- 11. This compound Pamoate Induces Death of Triple-Negative Breast Cancer Stem–Like Cells and Reduces Metastases through Effects on Lipid Anabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deciphering the Role of this compound Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrvinium's Assault on Cancer Stem Cell Self-Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, progression, metastasis, and therapy resistance. The eradication of CSCs remains a significant challenge in oncology. Pyrvinium, an FDA-approved anthelmintic drug, has emerged as a promising anti-cancer agent with demonstrated efficacy against CSCs across a range of malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action in inhibiting CSC self-renewal, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction: The Rationale for Targeting Cancer Stem Cells with this compound

The cancer stem cell hypothesis posits that a small fraction of cells within a tumor are responsible for its long-term growth and recurrence.[1] These CSCs share many characteristics with normal stem cells, including the ability to self-renew and differentiate into the various cell types that constitute the bulk of the tumor.[1] Crucially, CSCs are often resistant to conventional chemotherapies and radiation, leading to treatment failure and relapse.[1][2] Therefore, therapeutic strategies that specifically target and eliminate CSCs are of paramount importance.

This compound, a cyanine dye, has a long history of safe clinical use as an anthelmintic.[3][4] Over the past two decades, a growing body of evidence has demonstrated its potent anti-cancer activity, particularly its ability to inhibit the self-renewal of CSCs.[3][4] This has led to the repurposing of this compound as a potential anti-cancer therapeutic, with ongoing clinical trials investigating its efficacy.[5][6]

Mechanism of Action: A Multi-Pronged Attack on CSC Self-Renewal

This compound's efficacy against CSCs stems from its ability to modulate multiple critical signaling pathways and cellular processes that are essential for their survival and self-renewal.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a cornerstone of embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers and is critical for CSC maintenance.[4][7][8] this compound acts as a potent inhibitor of this pathway.[2][4][7]

The primary mechanism of Wnt inhibition by this compound involves the activation of Casein Kinase 1α (CK1α).[7][9] CK1α is a key component of the β-catenin destruction complex. By activating CK1α, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, the central effector of the canonical Wnt pathway.[7][9] This prevents β-catenin's translocation to the nucleus and the transcription of Wnt target genes, including those involved in cell proliferation and stemness, such as MYC and CCND1.[10][11] Some studies also suggest that this compound may act upstream by inhibiting the Akt/GSK-3β axis, further contributing to β-catenin degradation.[4][7]

Disruption of Mitochondrial Respiration

CSCs often exhibit distinct metabolic profiles, with a reliance on mitochondrial oxidative phosphorylation for energy production.[12] this compound, as a lipophilic cation, preferentially accumulates in the mitochondria.[3][7] It has been shown to inhibit Complex I and II of the electron transport chain, leading to decreased ATP production and an increase in reactive oxygen species (ROS).[7][12] This disruption of mitochondrial function is particularly detrimental to CSCs, which have high energy demands for self-renewal and proliferation.

Interference with Other Key Signaling Pathways

-

Hedgehog Signaling: The Hedgehog (Hh) pathway is another critical developmental pathway implicated in CSC maintenance. This compound has been shown to inhibit Hh signaling by reducing the stability of the Gli family of transcription factors, which are the terminal effectors of the pathway. This inhibition occurs downstream of Smoothened (Smo), a key transmembrane protein in the Hh pathway.[4][13]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been reported to suppress the activation of Akt and its downstream targets, further contributing to its anti-CSC effects.[14]

Impact on Lipid Metabolism

Recent studies have highlighted the dependence of CSCs on lipid anabolism for their survival and metastatic potential. This compound has been shown to inhibit the anabolic flux from glucose to cholesterol and fatty acids in triple-negative breast cancer CSCs, leading to their cytotoxic effects.[7][13]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical studies on the effects of this compound on cancer cells and CSCs.

Table 1: In Vitro Cytotoxicity of this compound Pamoate in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference |

| MCF-7 | Luminal | ~50 | [2] |

| MDA-MB-231 | Claudin-low | ~75 | [2] |

| MDA-MB-468 | Basal-like | ~60 | [2] |

| SkBr-3 | Her2-enriched | ~80 | [2] |

Table 2: Effect of this compound on Cancer Stem Cell Populations and Stemness Markers

| Cancer Type | CSC Marker/Assay | This compound Concentration | Effect | Reference |

| Breast Cancer | CD44+/CD24-/low | 100 nM | Significant decrease in population | [2] |

| Breast Cancer | ALDH+ | 100 nM | Significant decrease in population | [2] |

| Breast Cancer | Mammosphere Formation | 100 nM | Significant reduction in number and size | [2] |

| Glioblastoma | CD133+ | Not specified | Inhibition of self-renewal | [15] |

| Breast Cancer | NANOG, SOX2, OCT4 | 100 nM | Significant decrease in mRNA expression | [2] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | This compound Dosage and Administration | Outcome | Reference |

| Breast Cancer | MDA-MB-231 in nude mice | 2 mg/kg, intraperitoneal, every 3 days | Significantly delayed tumor growth | [2] |

| Merkel Cell Carcinoma | MKL-1 in NSG mice | 0.1-1.0 mg/kg daily, intraperitoneal | Significant reduction in tumor growth | [16] |

Experimental Protocols for Evaluating this compound's Anti-CSC Activity

The following are detailed protocols for key in vitro and in vivo assays to assess the efficacy of this compound against CSCs.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of CSCs in vitro.

-

Cell Preparation:

-

Culture cancer cell lines to 70-80% confluency.

-

Harvest cells using trypsin-EDTA and neutralize with serum-containing medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Determine cell viability using trypan blue exclusion.

-

-

Plating and Treatment:

-

Plate single cells at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates or flasks.

-

Add this compound pamoate at desired concentrations (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (DMSO) to the respective wells.

-

Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days without disturbing them.

-

-

Quantification:

-

After the incubation period, count the number of mammospheres (spherical, non-adherent cell clusters > 50 µm in diameter) in each well using an inverted microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Aldehyde Dehydrogenase (ALDH) Activity Assay (ALDEFLUOR™ Assay)

This flow cytometry-based assay identifies cells with high ALDH activity, a characteristic of CSCs in many cancers.

-

Cell Preparation:

-

Prepare a single-cell suspension of at least 1 x 10^6 viable cells.

-

Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

For each sample, prepare a "test" and a "control" tube.

-

To the "control" tube, add the ALDH inhibitor diethylaminobenzaldehyde (DEAB).

-

Add the activated ALDEFLUOR™ reagent to the "test" tube and immediately transfer half of the cell suspension to the "control" tube.

-

Incubate both tubes for 30-60 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in ALDEFLUOR™ Assay Buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "test" sample that is absent in the DEAB-treated "control" sample.

-

To assess the effect of this compound, treat the cells with the desired concentrations of this compound for a specified duration (e.g., 48-72 hours) before performing the ALDEFLUOR™ assay.

-

In Vivo Xenograft Model

This model is used to evaluate the effect of this compound on tumor initiation and growth in an in vivo setting.

-

Animal Model:

-

Use immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.

-

-

Tumor Cell Implantation:

-

Prepare a single-cell suspension of cancer cells, including a known number of CSCs (e.g., sorted ALDH+ or CD44+/CD24- cells), in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

This compound Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound pamoate (e.g., 2 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule (e.g., every 3 days).

-

-

Tumor Growth Monitoring and Analysis:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and analysis of CSC populations).

-

Conclusion and Future Directions

This compound represents a compelling example of a repurposed drug with significant potential in oncology. Its ability to target multiple pathways crucial for CSC self-renewal provides a strong rationale for its further development as an anti-cancer therapeutic. Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents to overcome drug resistance.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Clinical Trials: Continued evaluation of this compound's safety and efficacy in well-designed clinical trials for various cancer types.

The comprehensive understanding of this compound's mechanism of action and the availability of robust experimental protocols will be instrumental in advancing its clinical translation and ultimately improving outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Pamoate Induces Death of Triple-Negative Breast Cancer Stem-Like Cells and Reduces Metastases through Effects on Lipid Anabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound attenuates Hedgehog signaling downstream of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reprofiling a classical anthelmintic, this compound pamoate, as an anti-cancer drug targeting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Targeting Stem Cells and Dysplastic Features with Dual MEK/ERK and STAT3 Suppression in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lipidomic Analyses Uncover Apoptotic and Inhibitory Effects of this compound Pamoate on Cholangiocarcinoma Cells via Mitochondrial Membrane Potential Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound pamoate inhibits cell proliferation through ROS-mediated AKT-dependent signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stemsynergy.com [stemsynergy.com]

- 16. researchgate.net [researchgate.net]

Pyrvinium's Role in Targeting Tumor-Initiating Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor-initiating cells (TICs), also known as cancer stem cells (CSCs), represent a subpopulation of cells within a tumor that are responsible for tumor initiation, metastasis, and resistance to conventional therapies. The development of therapeutic agents that specifically target this resilient cell population is a critical goal in oncology research. Pyrvinium, an FDA-approved anthelmintic drug, has emerged as a promising candidate for targeting TICs across various cancer types. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and methodologies related to this compound's efficacy against tumor-initiating cells. The information is presented to aid researchers and drug development professionals in designing and interpreting experiments aimed at evaluating and harnessing the anti-TIC properties of this compound and its analogs.

Core Mechanisms of Action

This compound exerts its anti-tumor-initiating cell effects through a multi-pronged approach, primarily by disrupting two critical signaling pathways essential for the survival and self-renewal of TICs: the Wnt/β-catenin signaling pathway and mitochondrial respiration.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers and is crucial for the maintenance of TICs.[1][2] this compound inhibits this pathway by activating Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[3] This activation leads to the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and the transcription of Wnt target genes that promote TIC self-renewal and proliferation.[3][4]

Disruption of Mitochondrial Respiration

Tumor-initiating cells often exhibit a heightened reliance on mitochondrial oxidative phosphorylation for their energy requirements.[5] this compound, as a lipophilic cation, preferentially accumulates in the mitochondria of cancer cells.[5] It has been shown to inhibit mitochondrial respiratory complex I, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and induction of apoptosis.[2][5] This metabolic targeting of TICs represents a key aspect of this compound's selective toxicity.

Modulation of Other Signaling Pathways

Recent studies have indicated that this compound's anti-cancer activity extends beyond the Wnt and mitochondrial pathways. It has been shown to suppress the STAT3 signaling pathway, which is involved in cancer cell proliferation and survival.[6] Furthermore, in certain contexts, this compound can affect lipid anabolism, another metabolic vulnerability of some cancer stem-like cells.[7]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies, demonstrating the potent effects of this compound on different cancer cell lines and tumor-initiating cell populations.

Table 1: In Vitro Cytotoxicity of this compound Pamoate in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| SUM-149 | Inflammatory Breast Cancer | ~100 | Proliferation Assay | [4] |

| SUM-159 | Metaplastic Basal-like Breast Cancer | ~100 | Proliferation Assay | [4] |

| MCF-7 | Luminal Breast Cancer | Not specified, but higher than mammosphere IC50 | Proliferation Assay | [8] |

| MDA-MB-231 | Claudin-low Breast Cancer | Not specified, but higher than mammosphere IC50 | Proliferation Assay | [8] |

| RPMI-8226 | Multiple Myeloma | 200 (at 48h) | Trypan Blue Exclusion | [1] |

| LP1 | Multiple Myeloma | 120 (at 48h) | Trypan Blue Exclusion | [1] |

Table 2: Effect of this compound Pamoate on Tumor-Initiating Cell Populations

| Cell Line | Cancer Type | Assay | This compound Concentration (nM) | Effect | Reference |

| SUM-149 | Inflammatory Breast Cancer | Mammosphere Formation | <10 | Inhibition of primary and secondary mammospheres | [4] |

| SUM-159 | Metaplastic Basal-like Breast Cancer | Mammosphere Formation | <10 | Inhibition of primary and secondary mammospheres | [4] |

| MCF-7 | Luminal Breast Cancer | Flow Cytometry (CD44+/CD24-) | 200 | Marked reduction in CD44+/CD24- population | [9] |

| MDA-MB-231 | Claudin-low Breast Cancer | Flow Cytometry (CD44+/CD24-) | 1000 | Marked reduction in CD44+/CD24- population | [9] |

| MCF-7 | Luminal Breast Cancer | ALDEFLUOR Assay | 200 | Decline in ALDH-positive population | [9] |

| MDA-MB-231 | Claudin-low Breast Cancer | ALDEFLUOR Assay | 1000 | Decline in ALDH-positive population | [9] |

| FP-CSCs (from SUM159) | Triple-Negative Breast Cancer | In vivo Limiting Dilution Assay | Not specified (in vitro treatment) | >100-fold reduction in tumor-initiating cell viability | [7] |

Table 3: In Vivo Efficacy of this compound Pamoate in Xenograft Models

| Cell Line | Cancer Type | Mouse Model | Dosing Regimen | Effect on Tumor Growth | Reference |

| MKL-1 | Merkel Cell Carcinoma | NSG | 0.1 mg/kg to 1.0 mg/kg daily (IP) | Significant tumor growth inhibition | [10] |

| 4T1 | Breast Cancer | Not specified | Not specified | Tumor growth inhibition | [11] |

| SUM-149 | Inflammatory Breast Cancer | Not specified | Intraperitoneal injection | Significant tumor growth delay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on tumor-initiating cells.

Sphere Formation Assay

The sphere formation assay is a widely used in vitro method to enrich and quantify the self-renewal capacity of TICs.[12][13]

-

Cell Preparation:

-

Start with a single-cell suspension from either a cancer cell line or primary tumor tissue.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

-

Plating:

-

Treatment:

-

Add this compound pamoate at the desired concentrations to the sphere formation medium at the time of plating.

-

-

Incubation and Analysis:

-

Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days.[12]

-

Monitor sphere formation daily under a microscope.

-

Count the number of spheres (typically >50 µm in diameter) per well.

-

Calculate the Sphere Formation Efficiency (SFE) using the formula: SFE (%) = (Number of spheres / Number of cells seeded) x 100.[13]

-

-

Secondary Sphere Formation (Self-Renewal):

-

Collect primary spheres by gentle centrifugation.

-

Dissociate the spheres into single cells using trypsin-EDTA.

-

Re-plate the single cells under the same conditions as the primary assay.

-

The ability to form secondary spheres is a more stringent measure of self-renewal.

-

Flow Cytometry for TIC Markers (CD44+/CD24- and ALDH+)

Flow cytometry is used to identify and quantify specific TIC subpopulations based on the expression of cell surface markers or enzymatic activity.[14][15]

-

CD44+/CD24- Staining:

-

Harvest cells and wash with PBS containing 1% BSA.

-

Resuspend cells in staining buffer and incubate with fluorescently conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes on ice in the dark.[16]

-

Use isotype-matched control antibodies for gating.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Analyze the stained cells using a flow cytometer, gating on the CD44-positive and CD24-negative/low population.[16]

-

-

ALDEFLUOR Assay (ALDH activity):

-

Use a commercial ALDEFLUOR kit and follow the manufacturer's instructions.[14]

-

Prepare a single-cell suspension.

-

Incubate the cells with the activated ALDEFLUOR reagent (BAAA), which is a substrate for ALDH. A portion of the cells should be treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.[14]

-

Incubate for 30-60 minutes at 37°C.

-

Analyze the cells by flow cytometry, detecting the fluorescent product generated by ALDH activity. The DEAB-treated sample is used to set the gate for the ALDH-positive population.[14]

-

Western Blotting for Wnt/β-catenin Pathway Proteins

Western blotting is used to assess the levels of key proteins in the Wnt/β-catenin signaling pathway following this compound treatment.[17]

-

Protein Extraction:

-

Treat cells with this compound for the desired time and at the indicated concentrations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, phosphorylated β-catenin, Axin, GSK3β, and downstream targets like c-Myc and Cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Model

In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.[18][19]

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.

-

Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank or orthotopically (e.g., mammary fat pad for breast cancer) of immunocompromised mice (e.g., NOD/SCID or NSG mice).[20]

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

-

Administer this compound pamoate via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.[10] The control group receives the vehicle.

-

-

Data Collection and Analysis:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits Wnt/β-catenin signaling by activating CK1α.

Caption: A typical workflow for evaluating this compound's anti-TIC activity.

Conclusion and Future Directions

This compound pamoate has demonstrated significant potential as a therapeutic agent for targeting tumor-initiating cells. Its ability to simultaneously inhibit the Wnt/β-catenin pathway and disrupt mitochondrial metabolism provides a robust mechanism for eliminating these therapy-resistant cells. The data summarized in this guide, along with the detailed experimental protocols, offer a solid foundation for further research in this area.

Future investigations should focus on:

-

Elucidating the full spectrum of this compound's molecular targets and signaling pathway interactions in TICs.

-

Developing and testing this compound analogs with improved bioavailability and reduced off-target effects.

-

Conducting preclinical studies using patient-derived xenograft (PDX) models to better predict clinical efficacy.

-

Designing clinical trials to evaluate the safety and efficacy of this compound, potentially in combination with standard-of-care chemotherapies, in patients with various cancer types.

By continuing to explore the anti-TIC properties of this compound, the scientific community can move closer to developing more effective cancer therapies that target the root of the disease.

References

- 1. Anthelmintic this compound pamoate blocks Wnt/β-catenin and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel role of this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antihelmintic Drug this compound Pamoate Targets Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study validates this compound as treatment to prevent stomach cancer - VUMC News [news.vumc.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 13. protocols.io [protocols.io]

- 14. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 15. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ALDH1+ stem cells demonstrate more stem cell-like characteristics than CD44+/CD24–/low stem cells in different molecular subtypes of breast cancer - Chen - Translational Cancer Research [tcr.amegroups.org]

- 17. Anthelmintic this compound pamoate blocks Wnt/β-catenin and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Lipophilic Cation Pyrvinium: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrvinium, a cyanine dye and lipophilic cation, has a long history as an anthelmintic drug.[1] Its unique physicochemical properties, however, have led to a resurgence of interest in its potential as a therapeutic agent in other areas, most notably in oncology. This technical guide provides an in-depth exploration of the core characteristics of this compound, focusing on its nature as a lipophilic cation and the subsequent impact on its mechanism of action. We will delve into its effects on mitochondrial function and key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties of this compound

As a lipophilic cation, this compound possesses a delocalized positive charge and significant lipophilicity, characteristics that are central to its biological activity. These properties facilitate its passage across cellular membranes and subsequent accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.

| Property | Value | Reference |

| Molecular Formula (Cation) | C₂₆H₂₈N₃⁺ | [2] |

| Molecular Weight (Cation) | 382.5 g/mol | [2] |

| logP (calculated) | 5.9 | [2] |

| pKa | Not available | |

| Solubility (Pamoate Salt) | Insoluble in water | [3] |

Mechanism of Action: A Dual Assault

This compound's therapeutic potential stems primarily from its ability to simultaneously disrupt two critical cellular processes: mitochondrial respiration and the Wnt signaling pathway.

Mitochondrial Targeting and Disruption

The positive charge of this compound drives its accumulation within the negatively charged mitochondrial matrix.[4][5] This targeted localization leads to a potent inhibition of mitochondrial function through the following mechanisms:

-

Inhibition of Complex I: this compound directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[6][7] This blockage disrupts the flow of electrons, leading to a decrease in oxidative phosphorylation.

-

Reduced Oxygen Consumption: Inhibition of the electron transport chain results in a significant decrease in the cellular oxygen consumption rate (OCR).[4][8]

-

Decreased ATP Production: The disruption of oxidative phosphorylation leads to a sharp decline in cellular ATP levels, starving cancer cells of the energy required for their rapid proliferation and survival.[7]

-

Mitochondrial Membrane Depolarization: The compromised electron transport chain function leads to a dissipation of the mitochondrial membrane potential.[6]

-

Increased Reactive Oxygen Species (ROS): Inhibition of Complex I can lead to an increase in the production of reactive oxygen species, inducing cellular stress and apoptosis.[6]

Inhibition of the Wnt/β-catenin Signaling Pathway

Independent of its effects on mitochondria, this compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. This compound activates Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and the transcription of Wnt target genes involved in proliferation and survival.[9]

Quantitative Data

The following tables summarize key quantitative data demonstrating the biological activity of this compound.

Table 3.1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | 50-200 | [1] |

| LAMA84 | Chronic Myeloid Leukemia | 50-200 | [1] |

| KU812 | Chronic Myeloid Leukemia | 50-200 | [1] |

| PDAC cell lines | Pancreatic Ductal Adenocarcinoma | 9-93 | [10] |

| MLL-rearranged AML cell lines | Acute Myeloid Leukemia | ~20-80 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1170 ± 105.0 | [11] |

| Cardiac Fibroblasts (in ischemia) | - | 9.5 | [11] |

Table 3.2: Inhibition of Wnt Signaling

| Assay | Cell Line | EC₅₀ (nM) | Reference |

| TOPflash Reporter Assay | HEK 293 | ~10 | [12] |

Table 3.3: Effects on Mitochondrial Function

| Parameter | Cell Line/System | Effect | Reference |

| Complex I Activity | Myeloma/Erythroleukemia cells | Significant inhibition | [6] |

| Oxygen Consumption Rate (OCR) | FP-CSCs | >80% reduction in stress-induced OCR | [4] |

| ATP Production | CML cells | Significant decline | [1] |

| Mitochondrial Membrane Potential | Cholangiocarcinoma cells | Suppression | [6] |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 and flow cytometry to assess changes in mitochondrial membrane potential.

-

Cell Preparation: Suspend cells in warm medium or phosphate-buffered saline at a concentration of approximately 1x10⁶ cells/mL.

-

Control Preparation: For a depolarization control, treat a sample of cells with 50 µM CCCP for 5 minutes at 37°C.

-

JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing (Optional): Wash the cells once with 2 mL of warm phosphate-buffered saline.

-

Cell Pelleting: Centrifuge the cells to form a pellet.

-

Resuspension: Resuspend the cell pellet in 500 µL of PBS or other suitable buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer with 488 nm excitation. Detect green fluorescence (monomeric JC-1) at ~529 nm and red fluorescence (J-aggregates) at ~590 nm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Wnt/β-catenin Signaling Pathway Inhibition Assay (TCF/LEF Reporter Assay)

This protocol utilizes a TCF/LEF luciferase reporter vector to quantify the activity of the Wnt/β-catenin pathway.

-

Cell Transfection: One day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 90% confluency at the time of transfection. Transfect the cells with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control) using a suitable transfection reagent.

-

Compound Treatment: Approximately 24 hours after transfection, replace the medium with fresh growth medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity (from the TCF/LEF reporter) to the Renilla luciferase activity for each well. A decrease in the normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of the Wnt/β-catenin pathway.

Visualization of Mitochondrial Localization

This protocol describes the co-staining of cells with this compound and a mitochondrial marker for visualization by fluorescence microscopy.

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere.

-

Mitochondrial Staining: Incubate the cells with a mitochondrial-specific dye such as MitoTracker Green (100-200 nM) for 30-45 minutes at 37°C.

-

This compound Treatment: Add this compound to the cells at the desired concentration (e.g., 200 nM) and incubate for the desired time (e.g., 30 minutes to 24 hours).[5][13]

-

Nuclear Staining (Optional): A nuclear counterstain such as Hoechst 33342 can be added during the final 10-15 minutes of incubation.

-

Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Replace the wash buffer with fresh pre-warmed imaging medium (phenol red-free). Image the cells using a fluorescence or confocal microscope with appropriate filter sets for the chosen dyes (e.g., green channel for MitoTracker Green, red channel for this compound's intrinsic fluorescence, and blue channel for Hoechst).[8][14]

-

Co-localization Analysis: Analyze the captured images for co-localization of the red fluorescence of this compound with the green fluorescence of the mitochondrial marker to confirm its accumulation in the mitochondria.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.

Conclusion

This compound's identity as a lipophilic cation is fundamental to its potent and multi-faceted anti-cancer activity. Its ability to preferentially accumulate in mitochondria and disrupt cellular energy metabolism, coupled with its potent inhibition of the Wnt signaling pathway, makes it a compelling candidate for drug repurposing and development. This guide provides a foundational understanding of this compound's core mechanisms, supported by quantitative data and actionable experimental protocols, to aid researchers in further exploring its therapeutic potential. The provided diagrams offer a clear visual representation of the complex biological processes involved. Further investigation into the nuanced effects of this compound on various cancer types and its potential for combination therapies is warranted.

References

- 1. This compound selectively targets blast phase-chronic myeloid leukemia through inhibition of mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H28N3+ | CID 5281035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Pamoate | C75H70N6O6 | CID 54680693 - PubChem [pubchem.ncbi.nlm.nih.gov]